molecular formula C27H26N3NiO3- B15134561 Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-

Cat. No.: B15134561
M. Wt: 499.2 g/mol
InChI Key: DRZQCPMTUIIOMU-GJFSDDNBSA-M
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Description

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- is a complex nickel compound with a unique coordination structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- typically involves the coordination of nickel ions with the ligand. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the coordination reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nickel species.

    Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce nickel oxide species, while reduction can yield nickel metal or lower oxidation state complexes.

Scientific Research Applications

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- has several scientific research applications:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks.

    Biological Studies:

    Industrial Applications: It is used in industrial processes that require efficient and selective catalysts.

Mechanism of Action

The mechanism of action of Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- involves the coordination of the nickel ion with the ligand, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, but they generally include the activation of substrates and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

  • Nickel,[N-[phenyl[2-[[(2-pyridinyl-κN)carbonyl]amino-κN]phenyl]methylene]glycinato(2-)-κN,κO]-
  • Nickel,[N-[phenyl[2-[[(2-pyridinyl-κN)carbonyl]amino-κN]phenyl]methylene]glycinato(2-)-κN,κO]-, (SP-4-4)-

Uniqueness

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- is unique due to its specific ligand coordination, which imparts distinct catalytic properties and stability. Compared to similar compounds, it may offer enhanced selectivity and efficiency in certain reactions.

Properties

Molecular Formula

C27H26N3NiO3-

Molecular Weight

499.2 g/mol

IUPAC Name

[(2R)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m1./s1

InChI Key

DRZQCPMTUIIOMU-GJFSDDNBSA-M

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

Origin of Product

United States

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